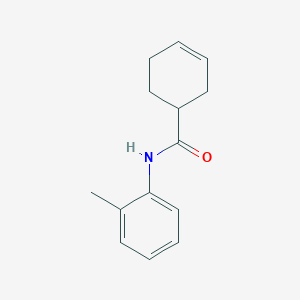![molecular formula C12H11BrN2OS B263595 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide, also known as BTE-NAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide and contains a bromine atom and a thienyl group.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to inhibit the activity of PARP-1, an enzyme involved in DNA repair, which leads to the accumulation of DNA damage and cell death. 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to protect neurons from damage and improve cognitive function. Inflammation is a common feature of many diseases, and 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of various enzymes and signaling pathways. However, there are also some limitations to using 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide in lab experiments. For example, the mechanism of action of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide. One area of research could be the development of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide derivatives with improved potency and selectivity. Another area of research could be the investigation of the effects of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide on different cell types and in different disease models. Additionally, the combination of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide with other drugs or therapies could be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is a relatively simple process, and it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. The mechanism of action of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has various biochemical and physiological effects, and there are several future directions for its study.
Synthesis Methods
The synthesis of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 2-thienylethylamine in the presence of a base. The resulting product is then treated with nicotinoyl chloride to obtain 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide. The synthesis of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is a relatively simple process and can be carried out using standard laboratory techniques.
Scientific Research Applications
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to protect neurons from damage and improve cognitive function. Inflammation is a common feature of many diseases, and 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have anti-inflammatory properties.
properties
Product Name |
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide |
|---|---|
Molecular Formula |
C12H11BrN2OS |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
5-bromo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c13-10-6-9(7-14-8-10)12(16)15-4-3-11-2-1-5-17-11/h1-2,5-8H,3-4H2,(H,15,16) |
InChI Key |
UUWXXQGRWOMQAT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)

![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)



